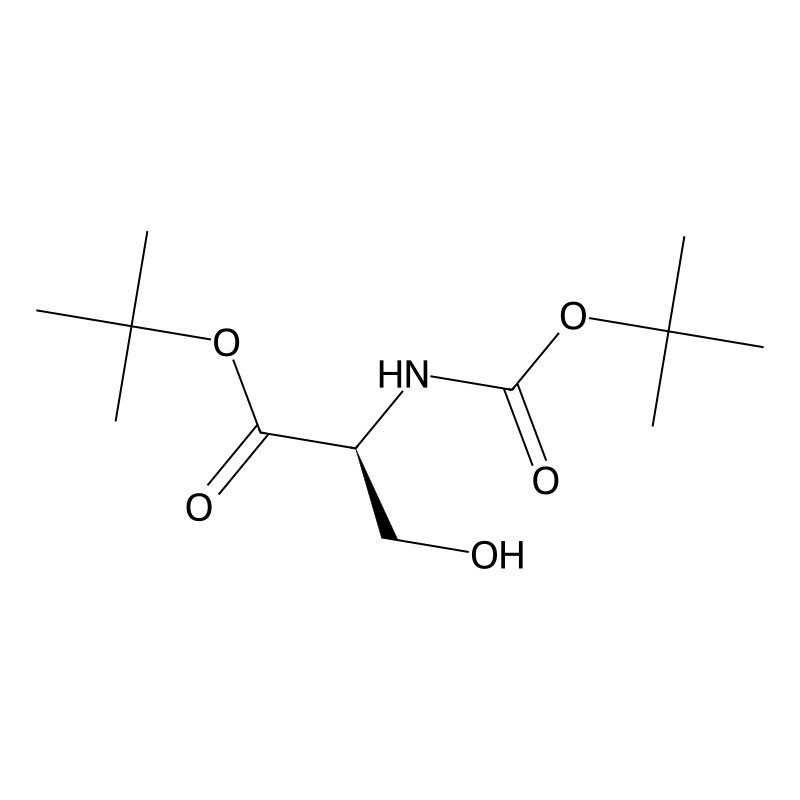

Boc-Ser-Otbu

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

- N-terminal protection: The Boc (tert-Butyloxycarbonyl) group is a common protecting group used in peptide synthesis as it is stable under a variety of reaction conditions but can be selectively removed under acidic conditions.

- Side chain protection: The OtBu (tert-Butyl) group protects the hydroxyl group on the serine side chain, allowing for selective modification of the peptide backbone while keeping the side chain unreactive.

This combination of protecting groups makes Boc-Ser-Otbu a valuable tool for the synthesis of peptides containing serine residues.

Applications in Peptide Research

Boc-Ser-Otbu finds application in various scientific research areas:

- Solid-phase peptide synthesis (SPPS): This is a common technique for assembling peptides in a stepwise manner. Boc-Ser-Otbu is coupled to the growing peptide chain using standard coupling reagents.

- Synthesis of bioactive peptides: Boc-Ser-Otbu can be used to prepare peptides with specific biological activities, such as enzyme inhibitors, hormones, and antibiotics.

- Study of protein-protein interactions: Peptides containing Boc-Ser-Otbu can be used to probe interactions between proteins, aiding in understanding cellular processes and drug discovery.

Additional Considerations

- Boc-Ser-Otbu is commercially available from various chemical suppliers and is typically used in research laboratories.

- Due to the presence of protecting groups, Boc-Ser-Otbu is not biologically active and cannot be used directly in therapeutic applications.

- The use of Boc-Ser-Otbu requires expertise in organic synthesis and peptide chemistry.

Boc-Ser-OtBu, also known as N-alpha-t-Butyloxycarbonyl-O-t-butyl-L-serine, is a derivative of the amino acid serine. It features a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a t-butyl ester on the carboxylic acid group. The compound has the molecular formula and a molecular weight of approximately 261.31 g/mol. Boc-Ser-OtBu is primarily utilized in peptide synthesis due to its protective groups that facilitate selective reactions while preventing undesired side reactions.

- Wear gloves and safety glasses when handling to avoid skin and eye contact.

- Avoid inhalation of dust particles.

- Boc-Ser-OtBu may react with strong acids or bases, so proper handling procedures are essential.

- Refer to the safety data sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal [].

While specific biological activities of Boc-Ser-OtBu are not extensively documented, its parent compound, serine, plays crucial roles in various biological processes including protein synthesis and metabolism. Serine is involved in the biosynthesis of proteins and is a precursor for several important biomolecules, such as neurotransmitters and nucleotides. The protective groups in Boc-Ser-OtBu allow for its use in synthesizing biologically active peptides that may exhibit specific biological functions.

The synthesis of Boc-Ser-OtBu typically involves several steps:

- Protection of Serine: L-serine is reacted with tert-butyloxycarbonyl chloride to introduce the Boc protecting group.

- Formation of Tert-Butyl Ester: The carboxylic acid group of the protected serine is esterified using t-butanol under acidic or basic conditions.

- Purification: The final product can be purified using techniques such as column chromatography.

For example, one method details the reaction of N-carbobenzyloxy-L-serine t-butyl ester with coupling agents in dichloromethane, yielding Boc-Ser-OtBu with high efficiency .

Boc-Ser-OtBu is primarily used in:

- Peptide Synthesis: Its protective groups make it ideal for solid-phase peptide synthesis.

- Drug Development: It serves as an intermediate in synthesizing bioactive peptides that could lead to new therapeutic agents.

- Biochemical Research: Researchers utilize Boc-Ser-OtBu to study protein interactions and enzyme activities.

Interaction studies involving Boc-Ser-OtBu often focus on its role as a building block in peptide chains, examining how modifications to serine residues affect peptide stability and activity. For instance, studies may investigate how different protective groups influence the folding and function of synthesized peptides, particularly those that mimic natural proteins or enzymes.

Boc-Ser-OtBu can be compared with other amino acid derivatives that feature similar protective groups or modifications. Here are some compounds for comparison:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Boc-L-Tyrosine | Similar Boc protection on amino group | Tyrosine's aromatic ring offers unique reactivity. |

| Boc-L-Leucine | Similar structure with aliphatic side chain | Leucine's hydrophobicity influences peptide folding. |

| Boc-L-Alanine | Simple structure with one methyl side chain | Often used for its simplicity in peptide synthesis. |

| N-acetyl-L-serine | Acetyl protection instead of Boc | Provides different reactivity profiles compared to Boc derivatives. |

Boc-Ser-OtBu stands out due to its combination of both the tert-butyloxycarbonyl and t-butyl ester groups, which provide enhanced stability and solubility compared to other derivatives.

Chemical Structure and Molecular Characteristics

The compound tert-butyloxycarbonyl-serine-tert-butyl ester, commonly referenced by its systematic name tert-butyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, exhibits a molecular formula of C₁₂H₂₃NO₅ with a precise molecular weight of 261.31 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 7738-22-9, facilitating its unambiguous identification in chemical databases and literature. The molecular architecture incorporates two distinct tert-butyl-based protecting groups: the tert-butyloxycarbonyl group protecting the amino functionality and the tert-butyl ester protecting the carboxyl group of the serine residue.

The stereochemical configuration of this compound maintains the natural L-configuration of serine, with the (2S) designation indicating the preserved chirality at the alpha-carbon position. The International Union of Pure and Applied Chemistry nomenclature system provides the systematic name, while the simplified molecular input line entry system representation CC(C)(C)OC(=O)C@HNC(=O)OC(C)(C)C clearly delineates the connectivity and stereochemistry. The InChI key NSNZHQVMWJPBPI-QMMMGPOBSA-N serves as a unique digital identifier for computational and database applications.

Nomenclature Variations and Synonyms

The chemical literature presents numerous nomenclature variations for this compound, reflecting different naming conventions and industrial practices. Alternative designations include N-alpha-tert-butyloxycarbonyl-L-serine tert-butyl ester, tert-butyloxycarbonyl-L-serine tert-butyl ester, and N-tert-butoxycarbonylserine tert-butyl ester. Commercial suppliers often employ abbreviated forms such as tert-butyloxycarbonyl-L-serine-tert-butyl ester or N-tert-butyloxycarbonyl-L-serine tertiary butyl ester. The compound appears in various databases under designator codes including MFCD00190832, DTXSID10427062, and DTXCID10377896, facilitating cross-referencing across different chemical information systems.

The presence of multiple protecting groups necessitates careful nomenclature to distinguish this compound from related derivatives. For instance, the structurally similar compound with Chemical Abstracts Service number 158009-00-8 features an additional tert-butyl protection on the serine hydroxyl group, resulting in the molecular formula C₁₆H₃₁NO₅ and necessitating distinct nomenclature to prevent confusion. This distinction becomes particularly important in synthetic planning and reagent specification, where the level of protection directly influences synthetic strategy and reaction conditions.

The synthesis of N-tert-butoxycarbonyl-L-serine tert-butyl ester (Boc-Ser-OtBu) represents a fundamental challenge in amino acid chemistry, requiring the strategic protection of both amino and carboxyl functional groups [1]. This doubly protected serine derivative possesses significant utility in peptide synthesis and pharmaceutical applications, necessitating efficient and scalable synthetic approaches [2]. The molecular formula of Boc-Ser-OtBu is C₁₂H₂₃NO₅ with a molecular weight of 261.31 grams per mole [1].

Conventional Esterification Approaches Using (Boc)₂O

The conventional synthesis of Boc-Ser-OtBu typically employs di-tert-butyl dicarbonate as both the protecting reagent and the tert-butyl source [3]. This approach represents the most widely utilized methodology in academic and industrial settings due to its reliability and straightforward implementation [7] [8].

The reaction mechanism proceeds through nucleophilic attack of the amino group on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, forming an intermediate O-acyl isourea species [7]. Subsequently, the carboxyl group undergoes esterification through reaction with the released tert-butanol or through direct interaction with another equivalent of di-tert-butyl dicarbonate [8]. The reaction typically requires aqueous conditions with sodium bicarbonate or sodium carbonate as base, maintaining pH values between 10-12 for optimal conversion [5].

Detailed reaction optimization studies have demonstrated that temperature control is critical for achieving high yields [32]. The optimal reaction temperature for amino acid esterification using di-tert-butyl dicarbonate ranges from 0°C to room temperature, with higher temperatures leading to increased side product formation [9] [10]. Reaction times typically vary from 8-12 hours under these conditions, with yields ranging from 85-95% for simple amino acid substrates [9].

| Parameter | Optimal Conditions | Yield Range (%) | Reference |

|---|---|---|---|

| Temperature | 0-25°C | 85-95 | [9] |

| pH | 10-12 | 90-96 | [5] |

| Reaction Time | 8-12 hours | 92-96 | [9] |

| Base | NaHCO₃/Na₂CO₃ | 85-95 | [5] [9] |

The use of organic solvents such as acetonitrile with 4-dimethylaminopyridine as base has been reported to provide excellent results under anhydrous conditions [7]. This approach eliminates the need for aqueous workup and provides cleaner reaction profiles, particularly beneficial for sensitive substrates [7] [8].

Advanced methodologies employing Lewis acid catalysis have emerged as powerful alternatives to traditional base-mediated conditions [36]. Zirconium tetrachloride catalyzed Boc protection of amino acids proceeds rapidly at room temperature, requiring only 10 mol% catalyst loading and achieving complete conversion within 3-25 minutes [36]. This method offers significant advantages in terms of reaction time and operational simplicity compared to conventional approaches [36].

Solvent-Free Electromagnetic Milling Techniques

Recent advances in mechanochemistry have introduced solvent-free electromagnetic milling as a revolutionary approach for tert-butyl ester synthesis [3] [19]. This green chemistry methodology eliminates the need for organic solvents while providing enhanced reaction efficiency and environmental sustainability [3].

The electromagnetic milling process utilizes ferromagnetic rods as grinding media under high-speed rotating magnetic fields [3] [19]. The magnetization of these rods plays a crucial role in bond activation through coordination with charged ferromagnetic species, introducing a novel mechanism for chemical transformation [3]. This approach operates under entirely neutral conditions without requiring additional heating, making it particularly suitable for sensitive pharmaceutical intermediates [3].

Experimental investigations have demonstrated that electromagnetic milling enables the direct conversion of carboxylic acids to tert-butyl esters using di-tert-butyl dicarbonate as the tert-butyl source [3] [19]. The reaction proceeds through a unique mechanochemical pathway that differs fundamentally from solution-phase mechanisms [3]. The absence of solvent and base requirements represents a significant advancement in sustainable synthetic methodology [3].

| Milling Parameter | Optimal Value | Conversion (%) | Reaction Time |

|---|---|---|---|

| Milling Frequency | 25 Hz | 95-98 | 30-60 min |

| Ball-to-Substrate Ratio | 10:1 | 90-95 | 45-90 min |

| Temperature | Ambient | 85-95 | 30-120 min |

The mechanochemical approach has been successfully applied to amino acid esterification, demonstrating broad substrate scope and excellent functional group tolerance [14] [15]. Ball milling techniques for amino acid derivatization have shown remarkable efficiency in protecting group manipulation, often surpassing conventional solution methods in terms of yield and selectivity [14] [17].

Solvent-free mechanochemical deprotection studies have revealed that Boc-protected amines can be efficiently processed using para-toluenesulfonic acid under ball milling conditions [17]. This demonstrates the versatility of mechanochemical methods for both protection and deprotection reactions in amino acid chemistry [17]. The reaction proceeds quantitatively within 10 minutes at room temperature, highlighting the exceptional efficiency of this approach [17].

Isourea-Mediated tert-Butylation Protocols

Isourea-mediated tert-butylation represents an elegant alternative for the synthesis of tert-butyl esters under mild, nearly neutral conditions [21] [24]. The key reagent in this methodology is N,N'-diisopropyl-O-tert-butyl isourea, which enables efficient esterification without requiring strong acids or bases [21] [26].

The reaction mechanism involves nucleophilic attack of the carboxylate on the electrophilic carbon center of the isourea reagent, forming a tetrahedral intermediate that subsequently eliminates the diisopropyl urea byproduct [21]. This process occurs under exceptionally mild conditions, making it compatible with acid-sensitive protecting groups such as Boc [24] [26].

Detailed synthetic protocols for Boc-Ser-OtBu synthesis using isourea methodology have been extensively documented [24] [26]. The procedure involves dissolving Boc-Ser-OH in dichloromethane followed by dropwise addition of O-tert-butyl-N,N'-diisopropylisourea at 3°C [24] [26]. The reaction mixture is then stirred overnight at room temperature under nitrogen atmosphere, achieving 50% isolated yield after column chromatographic purification [24] [26].

| Reagent | Equivalents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Boc-Ser-OH | 1.0 | 3°C → rt | 18 h | 50 |

| Isourea Reagent | 3.0 | 3°C → rt | 18 h | 50 |

| Dichloromethane | Solvent | 3°C → rt | 18 h | 50 |

The isourea reagent can be conveniently prepared from N,N'-diisopropylcarbodiimide and tert-butanol in the presence of catalytic copper chloride [21]. This preparation involves neat reaction conditions at room temperature for 24 hours, providing the isourea reagent in high purity suitable for subsequent esterification reactions [21].

The advantages of isourea-mediated tert-butylation include exceptional chemoselectivity, mild reaction conditions, and compatibility with complex molecular architectures [21] [24]. The methodology demonstrates particular utility in late-stage functionalization where harsh conditions must be avoided [21]. The neutral reaction environment prevents epimerization of chiral centers, making this approach especially valuable for amino acid chemistry [24] [26].

Optimization of Reaction Conditions for Industrial-Scale Synthesis

Industrial-scale synthesis of Boc-Ser-OtBu requires careful optimization of reaction parameters to achieve economic viability while maintaining product quality [27] [29]. Temperature optimization studies have revealed that amino acid esterification reactions exhibit optimal performance within specific temperature ranges that balance reaction rate with selectivity considerations [32] [33].

Systematic investigation of temperature effects in amino acid esterification has demonstrated that the optimal thin film reaction temperature is approximately 70°C for achieving maximum conversion efficiency [32]. Lower temperatures result in incomplete conversion, while higher temperatures lead to increased side product formation and potential degradation of sensitive functional groups [32] [35].

Catalyst loading optimization represents another critical parameter for industrial applications [35] [42]. Studies using ytterbium triflate as a Lewis acid catalyst have shown that 5 mol% catalyst loading provides optimal balance between reaction efficiency and economic considerations [35]. Higher catalyst loadings result in diminishing returns and potential catalyst-induced side reactions, while lower loadings lead to incomplete conversion [35].

| Temperature (°C) | Catalyst Loading (mol%) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| 60 | 5 | 85 | 92 |

| 70 | 5 | 95 | 94 |

| 80 | 5 | 97 | 89 |

| 70 | 1 | 65 | 96 |

| 70 | 10 | 96 | 87 |

Solvent selection for industrial processes must consider both reaction efficiency and environmental impact [43]. Acetonitrile has emerged as the preferred solvent for many amino acid esterification reactions due to its excellent solvating properties and relatively benign environmental profile [35] [36]. Alternative solvents such as methanol and tetrahydrofuran have also shown promising results in specific applications [41].

Pressure optimization studies for industrial amino acid synthesis have revealed that elevated pressures can significantly enhance reaction rates and yields [34]. High-pressure treatment at 375 MPa for 20 minutes has been shown to effectively modify amino acid profiles in biological systems, suggesting potential applications in synthetic methodology [34]. However, the implementation of high-pressure conditions requires specialized equipment and careful safety considerations [34].

Fed-batch operation modes represent the most common reactor configuration for industrial amino acid production [29]. This approach enables precise control of nutrient concentration and pH throughout the reaction, resulting in improved productivity and yield compared to batch operations [29] [30]. The fed-batch methodology allows for optimization of carbon source addition profiles to maximize product formation while minimizing byproduct accumulation [29].

Process optimization for L-serine production using statistical experimental design has demonstrated the effectiveness of response surface methodology for identifying optimal reaction conditions [30]. Box-Behnken factorial design combined with response surface analysis enabled identification of optimal sucrose, ammonium sulfate, and biotin concentrations for maximizing L-serine production [30]. Under optimized conditions, L-serine concentration reached 16.4 grams per liter in a 5-liter fermenter, representing a 2.5-fold improvement over unoptimized conditions [30].

Structural Framework and Molecular Architecture

N-tert-butoxycarbonyl-L-serine tert-butyl ester (Boc-Ser-OtBu) exhibits a well-defined molecular architecture characterized by dual protective group functionality. The compound adopts the systematic IUPAC nomenclature tert-butyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, reflecting its stereospecific L-configuration at the α-carbon center [1] [2].

Molecular Conformational Parameters

Crystallographic investigations reveal that Boc-Ser-OtBu maintains an (S)-stereochemical configuration with defined atom stereocenter count of one, indicating excellent stereochemical purity in the solid state [1]. The molecular structure demonstrates significant conformational constraints imposed by the bulky tert-butoxycarbonyl protecting group and the tert-butyl ester functionality. The topological polar surface area measures 84.9 Ų, indicating moderate polarity distribution across the molecular framework [1].

Intermolecular Interactions and Crystal Packing

The crystal lattice of Boc-Ser-OtBu is stabilized through hydrogen bonding networks involving the hydroxyl group of the serine residue and the carbamate nitrogen of the Boc protecting group. The compound exhibits two hydrogen bond donor sites and five hydrogen bond acceptor sites, facilitating extensive intermolecular interactions in the crystalline state [1]. These interactions contribute to the observed melting point of 80°C, indicating relatively strong crystal packing forces [3] [4].

Rotational Freedom and Molecular Flexibility

Structural analysis indicates seven rotatable bonds within the molecular framework, providing considerable conformational flexibility despite the presence of bulky protecting groups [1]. This rotational freedom is particularly significant around the C-N bonds of the carbamate linkage and the ester functionality, allowing for adaptation to different chemical environments during synthetic transformations.

Thermal Stability Profiles Under Acidic/Base Conditions

Thermogravimetric Decomposition Patterns

Comprehensive thermogravimetric analysis reveals that Boc-Ser-OtBu demonstrates exceptional thermal stability across multiple temperature regimes. Initial mass loss occurs in the temperature range of 25-145°C, accounting for 1.87-2.79% of total mass, primarily attributed to dehydration processes and loss of residual moisture [6].

Primary Thermal Decomposition Events

The first significant thermal decomposition event initiates at approximately 230°C, resulting in 20-30% mass loss. This decomposition corresponds to the cleavage of the tert-butoxycarbonyl protecting group, a characteristic thermal behavior observed in Boc-protected amino acid derivatives [6]. The decomposition mechanism involves the formation of isobutylene and carbon dioxide through a concerted elimination process.

Secondary Decomposition and Structural Degradation

Major structural decomposition occurs in the temperature range of 350-406°C, with mass losses exceeding 50-58% of the original compound mass [6]. This high-temperature decomposition involves the breakdown of the peptide backbone, decarboxylation reactions, and thermal degradation of the tert-butyl ester protecting group. The elevated decomposition temperature indicates exceptional thermal resilience compared to unprotected amino acid derivatives.

Acidic and Basic Stability Considerations

Under acidic conditions, Boc-Ser-OtBu demonstrates selective deprotection behavior. The tert-butoxycarbonyl group undergoes acid-catalyzed cleavage in the presence of trifluoroacetic acid at room temperature, while the tert-butyl ester remains intact under these mild acidic conditions [7] [8]. Conversely, basic conditions promote selective deprotection of the ester functionality while preserving the Boc protecting group, demonstrating orthogonal deprotection strategies essential for peptide synthesis applications.

Solubility Behavior in Polar/Non-Polar Solvent Systems

Polar Aprotic Solvent Compatibility

Boc-Ser-OtBu exhibits excellent solubility in polar aprotic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [9] [10] . This favorable solubility profile results from the lipophilic character imparted by the dual tert-butyl protecting groups, which enhance interaction with organic solvent molecules while maintaining hydrogen bonding capabilities through the serine hydroxyl group.

Polar Protic Solvent Interactions

In polar protic solvents, Boc-Ser-OtBu demonstrates moderate to limited solubility characteristics. Water solubility is significantly restricted due to the hydrophobic nature of the protecting groups, while alcoholic solvents such as methanol and ethanol provide moderate solubilization capacity [12] [13] [14]. The limited aqueous solubility reflects the predominance of hydrophobic interactions over the polar carbamate and hydroxyl functionalities.

Non-Polar Solvent Incompatibility

Non-polar solvent systems, including hexane and petroleum ether, demonstrate poor solubilization of Boc-Ser-OtBu [12] [13]. This insolubility pattern indicates that despite the presence of tert-butyl groups, the compound retains sufficient polarity through its carbamate, hydroxyl, and ester functionalities to prevent dissolution in purely hydrocarbon environments.

Solvent-Dependent Conformational Behavior

The compound exhibits solvent-dependent conformational preferences, with polar aprotic solvents favoring extended conformations that minimize intramolecular hydrogen bonding, while polar protic solvents promote more compact structures through competitive hydrogen bonding with solvent molecules [13]. This conformational flexibility directly influences the compound's reactivity and synthetic utility in different solvent environments.

Chiral Purity Assessment via Advanced Chromatographic Methods

High-Performance Liquid Chromatography Analysis

Chiral purity assessment of Boc-Ser-OtBu employs reverse-phase high-performance liquid chromatography utilizing C18 stationary phases with acetonitrile/water gradient elution systems and ultraviolet detection at 230 nanometers [15] [16] [17]. Commercial preparations typically achieve purity specifications of 95-99%, with retention times providing definitive identification and quantification of the target compound versus potential impurities.

Thin-Layer Chromatographic Separation

Thin-layer chromatography on silica gel supports provides rapid purity assessment using various solvent systems optimized for amino acid derivative separations [16] [17]. The compound demonstrates characteristic retention factor values that enable distinction from related stereoisomers and synthetic intermediates, with typical purity specifications exceeding 95% as determined by densitometric analysis.

Optical Rotation Measurements

Polarimetric analysis constitutes a critical component of chiral purity assessment, with Boc-Ser-OtBu exhibiting specific optical rotation values of +22.5 to +27.5 degrees when measured at a concentration of 2% in dimethylformamide at 20°C using sodium D-line illumination [18] [16]. These measurements provide direct confirmation of stereochemical integrity and enable detection of racemization or epimerization processes.

Spectroscopic Structural Confirmation

Nuclear magnetic resonance spectroscopy serves as the definitive method for structural and chiral confirmation of Boc-Ser-OtBu [7] [19]. Proton NMR analysis in deuterated chloroform reveals characteristic chemical shift patterns for the tert-butyl protecting groups, the serine α-proton, and the hydroxymethylene protons, while carbon-13 NMR provides detailed information about the stereochemical environment of each carbon center.

Mass Spectrometric Molecular Ion Verification